molecular formula C21H17FN2O4S B2657768 4-(2-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 1019140-98-7

4-(2-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2657768
CAS No.: 1019140-98-7
M. Wt: 412.44
InChI Key: DJNMEMYVESPMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including structures related to 4-(2-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, has demonstrated significant potential for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Research into benzothiazin derivatives, closely related to the structure , has revealed anticonvulsant properties. Among synthesized compounds, one showed considerable promise as a therapeutic compound due to its effective anticonvulsant activity and low neurotoxicity compared to reference drugs (Zhang, Guan, Wei, Deng, & Quan, 2010).

Anticancer Activities

Compounds based on benzothiadiazinyl scaffolds have been designed, synthesized, and tested against various cancer cell lines, showing moderate to good inhibitory activity. Studies suggest these compounds' growth inhibition effects on cancer cells may partially result from inhibiting tubulin polymerization (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).

Sensing Applications

Compounds incorporating the benzothiazole and benzoxazole structures have been developed as fluorescent probes for sensing pH and metal cations. Their selectivity and sensitivity to pH changes and specific metal cations highlight their potential in environmental and biological monitoring applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds with structural similarities to the one of interest, has been explored using titanium dioxide under visible light. This research highlights the potential for selective photocatalytic processes in organic synthesis and environmental applications (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-28-19-12-6-4-10-17(19)24-21(25)23(14-15-8-2-3-9-16(15)22)18-11-5-7-13-20(18)29(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNMEMYVESPMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.